molecular formula C16H21N3O2 B6428187 2-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile CAS No. 2034473-92-0

2-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile

Cat. No.: B6428187
CAS No.: 2034473-92-0
M. Wt: 287.36 g/mol
InChI Key: DMKLIRNCZQMXOJ-UHFFFAOYSA-N
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Description

2-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile is a complex organic compound with a unique structure that combines a piperidine ring, a pyridine ring, and a carbonitrile group

Properties

IUPAC Name

2-[1-(2,2-dimethylpropanoyl)piperidin-3-yl]oxypyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-16(2,3)15(20)19-8-4-5-13(11-19)21-14-9-12(10-17)6-7-18-14/h6-7,9,13H,4-5,8,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKLIRNCZQMXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC(C1)OC2=NC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then reacted with a pyridine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a fully saturated piperidine ring.

Scientific Research Applications

2-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]oxy}pyridine-3-carbonitrile
  • 2-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]oxy}pyridine-5-carbonitrile

Uniqueness

Compared to similar compounds, 2-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile may exhibit unique properties due to the position of the carbonitrile group on the pyridine ring. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity.

Biological Activity

The compound 2-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile is a synthetic derivative that has garnered interest due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C_{15}H_{20}N_{2}O
  • IUPAC Name : this compound

This structure features a pyridine ring substituted with a carbonitrile group and a piperidine moiety linked via an ether bond. The presence of the 2,2-dimethylpropanoyl group is critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of piperidine, including those similar to our compound, exhibit significant antimicrobial properties. In particular, studies have shown that piperidinothiosemicarbazone derivatives demonstrate potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 μg/mL against resistant strains . While specific data on our compound is limited, its structural similarities suggest potential efficacy against various pathogens.

Anticancer Properties

The anticancer potential of compounds with similar structures has been explored extensively. For instance, piperidine derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study highlighted that certain piperidine derivatives showed selective cytotoxicity towards cancer cell lines while sparing normal cells . This selectivity is crucial for developing effective cancer therapeutics.

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Pathways : Compounds in this class often inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Modulation of Cell Signaling : The compound may influence signaling pathways related to cell proliferation and apoptosis.
  • DNA Interaction : Some derivatives have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

Study 1: Antimycobacterial Activity

A comparative study assessed various piperidine derivatives for their antimycobacterial activity. The results indicated that compounds with similar structural motifs exhibited MIC values as low as 0.5 μg/mL against drug-resistant strains of M. tuberculosis.

CompoundMIC (μg/mL)Activity Against Resistant Strains
Compound A0.5Yes
Compound B4Yes
Our CompoundTBDTBD

Study 2: Cancer Cell Line Testing

In vitro studies on piperidine derivatives demonstrated significant cytotoxicity against various cancer cell lines (e.g., breast and lung cancer). The IC50 values ranged from 5 to 50 μM, indicating a promising therapeutic window for further development.

Cell LineIC50 (μM)Selectivity Index
MCF-7 (Breast)10High
A549 (Lung)25Moderate

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